

Commercial Availability and Synthetic Guide for 1-Bromo-2-(methoxymethyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-2-(methoxymethyl)benzene

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This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for **1-Bromo-2-(methoxymethyl)benzene**, a key building block in organic synthesis. This document details commercially available suppliers, provides a detailed experimental protocol for its synthesis via Williamson ether synthesis, and outlines its application in palladium-catalyzed cross-coupling reactions.

Commercial Availability

1-Bromo-2-(methoxymethyl)benzene is commercially available from several chemical suppliers. The following table summarizes the availability and pricing information from a selection of vendors. Please note that prices and availability are subject to change and may vary based on institutional contracts.

Supplier	Catalog Number	Purity	Quantity	Price (USD)	Availability
Sigma-Aldrich	CDS003612	AldrichCPR	250 mg	\$77.90	Usually ships in 2 business days
100 mg	\$88.09	Check with supplier			
Fisher Scientific	AC393400010	98%	1 g	\$66.79	Check with supplier[1]
AC393400050	98%	5 g	\$207.37	Check with supplier[1]	
Dabos	20232-5G	Not Specified	5 g	\$77.21	Arrives by Nov 26

Synthesis of 1-Bromo-2-(methoxymethyl)benzene

The synthesis of **1-Bromo-2-(methoxymethyl)benzene** can be efficiently achieved through a two-step process starting from the commercially available 2-bromobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a Williamson ether synthesis to introduce the methyl ether functionality.

Step 1: Synthesis of 2-Bromobenzyl Alcohol

The initial step is the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.

Experimental Protocol:

- Materials: 2-bromobenzoic acid, Sodium borohydride (NaBH_4), Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$), Tetrahydrofuran (THF), anhydrous.
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), suspend sodium borohydride (1.65 moles) in

anhydrous THF (1 L).

- Cool the suspension to 0-5 °C using an ice-water bath.
- Slowly add boron trifluoride diethyl etherate (2.1 moles) to the stirred suspension, maintaining the temperature between 0-5 °C.
- After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.
- In a separate flask, dissolve 2-bromobenzoic acid (2 moles) in anhydrous THF (1 L).
- Add the solution of 2-bromobenzoic acid dropwise to the reaction mixture over 1.5 hours, ensuring the temperature is maintained between 0-10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
- Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water, followed by hydrolysis.
- The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by recrystallization from hexane to yield 2-bromobenzyl alcohol.

Step 2: Synthesis of 1-Bromo-2-(methoxymethyl)benzene via Williamson Ether Synthesis

The second step involves the methylation of the hydroxyl group of 2-bromobenzyl alcohol. The Williamson ether synthesis is a reliable method for this transformation.^{[2][3]}

Experimental Protocol:

- Materials: 2-bromobenzyl alcohol, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).
- Procedure:
 - In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromobenzyl alcohol (1.0 eq) in anhydrous THF.
 - Cool the solution to 0 °C in an ice-water bath.
 - Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The mixture will be stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
 - Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed (monitored by TLC).
 - Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
 - The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product can be purified by flash column chromatography on silica gel to afford **1-Bromo-2-(methoxymethyl)benzene**.

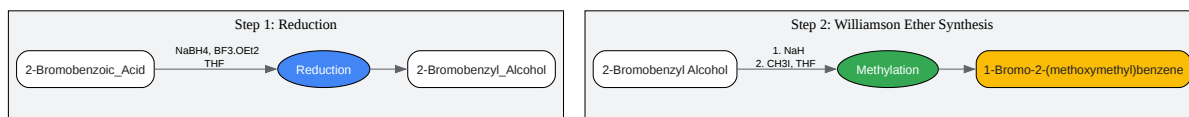
Application in Suzuki-Miyaura Cross-Coupling Reactions

The aryl bromide moiety in **1-Bromo-2-(methoxymethyl)benzene** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

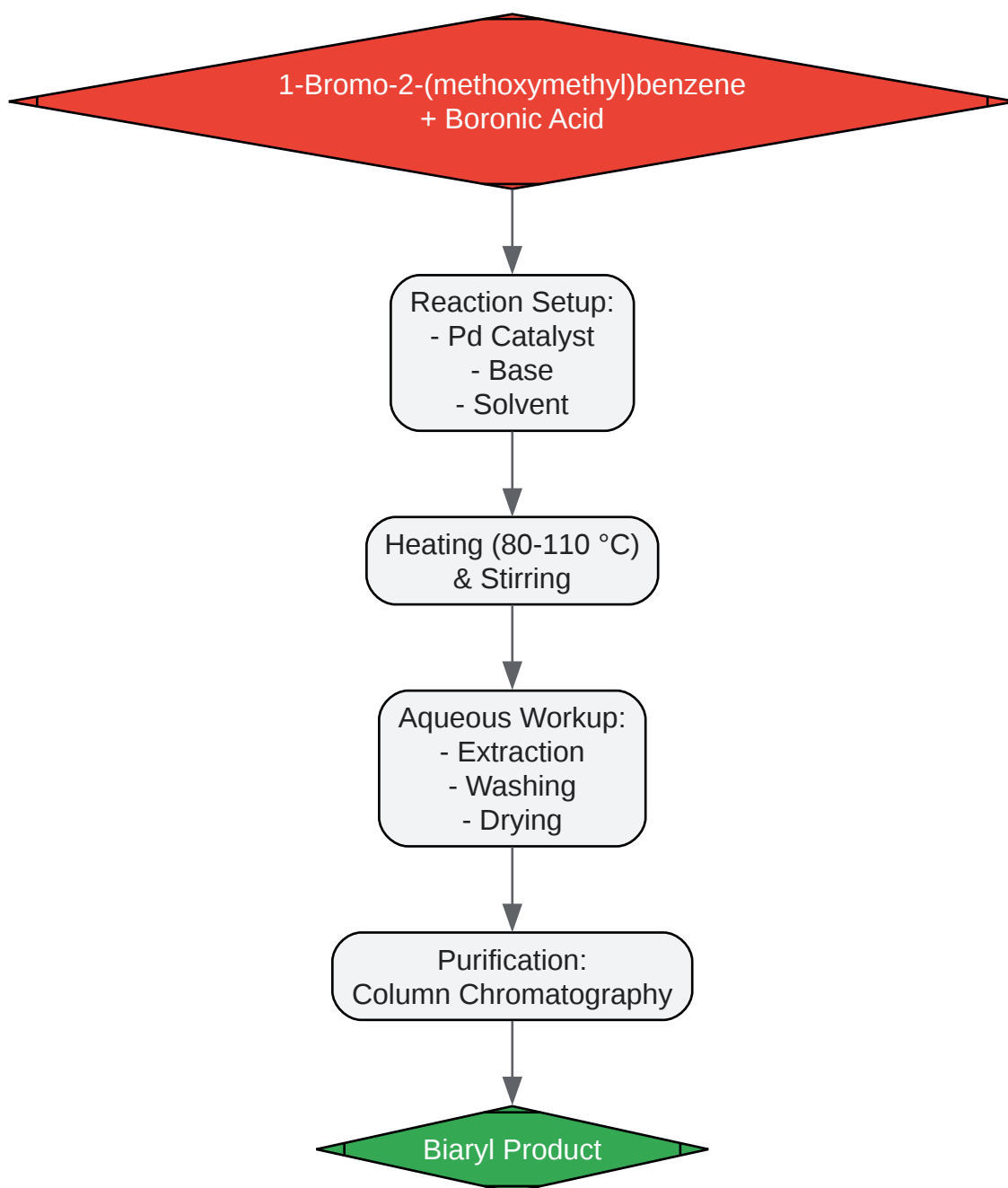
- Materials: **1-Bromo-2-(methoxymethyl)benzene**, an appropriate boronic acid or boronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
- Procedure:
 - To a flame-dried Schlenk flask under an inert atmosphere, add **1-Bromo-2-(methoxymethyl)benzene** (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
 - Add the degassed solvent system to the flask.
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or GC-MS).
 - After the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations



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Caption: Synthetic pathway for **1-Bromo-2-(methoxymethyl)benzene**.



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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